Bienvenue dans la boutique en ligne BenchChem!

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA inhibition Kinase selectivity Urea pharmacophore

Procure with confidence: This trisubstituted urea is the exact TrkA inhibitor 'Example 2' from patent WO2013176970, annotated in the Therapeutic Target Database. Its 5-(thiophen-2-yl)pyridin-3-ylmethyl core offers a distinct binding mode vs. pyrimidine-based inhibitors like 6UK, enabling novel IP. The 2-CF3-phenyl group enhances metabolic stability over non-fluorinated analogs. Use as a matched-pair tool with the ASK1-active phenethyl analog to interrogate selectivity. Insist on COA-confirmed purity to avoid kinase profiling artifacts.

Molecular Formula C18H14F3N3OS
Molecular Weight 377.39
CAS No. 2034411-46-4
Cat. No. B2371571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS2034411-46-4
Molecular FormulaC18H14F3N3OS
Molecular Weight377.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
InChIInChI=1S/C18H14F3N3OS/c19-18(20,21)14-4-1-2-5-15(14)24-17(25)23-10-12-8-13(11-22-9-12)16-6-3-7-26-16/h1-9,11H,10H2,(H2,23,24,25)
InChIKeyMAEXHRPDQHMDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034411-46-4): Trisubstituted Urea TrkA Inhibitor Building Block


1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034411-46-4) is a trisubstituted urea featuring a 5-(thiophen-2-yl)pyridin-3-ylmethyl core linked via a urea bridge to a 2-(trifluoromethyl)phenyl group [1]. According to the Therapeutic Target Database (TTD), this compound is annotated as a Tropomyosin-related kinase A (TrkA) inhibitor and is synonymous with Example 2 in patent WO2013176970 [1]. It belongs to a class of pyridine-urea hybrids that have garnered interest as kinase inhibitors, particularly for TrkA-mediated pathways implicated in pain and oncology [1][2].

Why Substituting 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea with In-Class Ureas Risks Activity Loss


Pyridine-urea derivatives exhibit exquisite sensitivity to heterocycle topology and N-aryl substitution. The 5-(thiophen-2-yl)pyridin-3-ylmethyl scaffold of the target compound positions the urea pharmacophore distinctly from isomeric 2-pyridyl ureas [1], while the 2-(trifluoromethyl)phenyl group imposes electronic and steric constraints absent in phenethyl or phenyl analogs [2]. Even within the same patent family, exchanging the pyridine-thiophene core for a pyrimidine-phenyl (as in PDB ligand 6UK) shifts the binding mode from a potential type II DFG-out interaction to a nonactive site pocket [1]. Consequently, generic substitution with superficially similar urea building blocks is inadvisable without confirmatory target engagement and selectivity profiling.

Quantitative Differentiation Evidence for 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea


TrkA Inhibitor Annotation vs. ASK1-Linked Phenethyl Analog

The target compound is listed in the Therapeutic Target Database as a TrkA inhibitor (Drug ID D0CG8N), with patent linkage to WO2013176970 Example 2 [1]. In contrast, the direct structural analog 1-phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034411-16-8), which replaces only the 2-(trifluoromethyl)phenyl group with a 2-phenethyl group, has been associated with ASK1 inhibition in the patent literature [2]. This single-point modification switches the annotated kinase target from TrkA to ASK1, highlighting the critical role of the 2-CF3-phenyl moiety in steering kinase selectivity.

TrkA inhibition Kinase selectivity Urea pharmacophore

Scaffold Differentiation: Pyridine-Thiophene vs. Pyrimidine TrkA Inhibitor 6UK

The target compound carries a 5-(thiophen-2-yl)pyridin-3-ylmethylurea scaffold, whereas the crystallized TrkA inhibitor 1-(2-methyl-4-phenyl-pyrimidin-5-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]urea (PDB ligand 6UK) replaces the pyridine-thiophene with a 2-methyl-4-phenylpyrimidine [1]. In the 5KMN crystal structure, 6UK binds TrkA in a type II DFG-out conformation with a resolution of 2.14 Å, occupying a nonactive site pocket [1]. The pyridine-thiophene core of the target compound presents different hydrogen-bonding vectors and steric bulk, which may alter the binding mode and residence time.

Binding mode Type II inhibitor TrkA kinase

Lipophilicity and Metabolic Stability Advantage of the 2-CF3-Phenyl Moiety

The 2-(trifluoromethyl)phenyl group of the target compound imparts increased lipophilicity and metabolic stability relative to non-fluorinated phenyl or phenethyl analogs [1]. The electron-withdrawing CF3 substituent reduces oxidative metabolism at the phenyl ring and enhances membrane permeability. While no direct logD or microsomal stability data are publicly available for the target compound, class-level precedent indicates that CF3-phenyl ureas exhibit prolonged half-lives in liver microsome assays compared to their unsubstituted counterparts [1].

Physicochemical properties Lipophilicity Metabolic stability

Optimal Research and Procurement Scenarios for 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea


TrkA Kinase Inhibitor Probe Development

The TTD annotation as a TrkA inhibitor [1] positions this compound as a viable starting scaffold for designing type II TrkA inhibitors. Its distinct pyridine-thiophene core may access binding pockets not exploited by pyrimidine-based inhibitors like 6UK, enabling novel intellectual property [1].

Selectivity Profiling Against ASK1

Given that the phenethyl analog is associated with ASK1 inhibition [2], this compound can serve as a matched-pair tool to interrogate the structural determinants of TrkA vs. ASK1 selectivity. Comparative biochemical profiling is recommended.

Pharmacokinetic Optimization Starting Point

The 2-CF3-phenyl group is anticipated to enhance metabolic stability relative to non-fluorinated analogs [2]. This compound is suitable as a reference for in vitro ADME assays to benchmark clearance and permeability improvements.

Quote Request

Request a Quote for 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.